molecular formula C6H8N2O2S B3327113 Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate CAS No. 313683-54-4

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B3327113
CAS No.: 313683-54-4
M. Wt: 172.21
InChI Key: JMBUINMKQAAKNC-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate (CAS: 313683-54-4) is a heterocyclic compound featuring a thiazole core substituted with an aminomethyl group at position 2 and a methyl ester at position 4. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis. Its hydrochloride salt form (CAS: 2126178-66-1) is also documented, enhancing solubility for specific applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBUINMKQAAKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with formaldehyde and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) and ester moiety (-COOCH₃) participate in nucleophilic substitution reactions.

Ester Group Reactivity

The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions:
RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{CH}_3\text{OH}
Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux, 6–12 h .

  • Basic Hydrolysis : NaOH (1M), 60°C, 3 h .

Example : Hydrolysis to 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid is a precursor for peptide coupling in drug synthesis .

Aminomethyl Group Reactivity

The primary amine (-NH₂) engages in:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild conditions.

Applications : These reactions are pivotal for synthesizing bioactive derivatives, such as enzyme inhibitors .

Cyclization and Heterocycle Formation

The thiazole ring’s electron-deficient nature facilitates cycloadditions and annulations.

Intramolecular Cyclization

Under basic conditions, the aminomethyl group can form fused heterocycles:
Example : Reaction with ethyl chloroacetate yields imidazothiazole derivatives .
Conditions : K₂CO₃, DMF, 80°C, 24 h .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the thiazole ring:
Substrates : Arylboronic acids.
Catalyst : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Thermal Decarboxylation

Heating the compound above 150°C induces decarboxylation, forming 2-(aminomethyl)-5-methylthiazole:
C6H8N2O2SΔC5H8N2S+CO2\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}\xrightarrow{\Delta}\text{C}_5\text{H}_8\text{N}_2\text{S}+\text{CO}_2
Kinetics : First-order dependence on substrate concentration, with activation energy ~85 kJ/mol .

Halogenation

Bromination at the thiazole’s C-4 position occurs via radical mechanisms:
Reagents : NBS (N-bromosuccinimide), AIBN (initiator), CCl₄, reflux .
Yield : 70–85% .

Anticancer Derivatives

Coupling with 3,4,5-trimethoxybenzoyl chloride produces analogs targeting HSET/KIFC1 (IC₅₀ = 27 nM) :
Synthetic Route :

  • Ester hydrolysis to carboxylic acid.

  • Amide coupling with 4,4-difluorocyclohexylamine .

Antimicrobial Agents

Azide-alkyne cycloaddition (Huisgen reaction) introduces triazole motifs:
Conditions : CuSO₄, sodium ascorbate, H₂O/tert-BuOH.
Activity : MIC = 2–8 µg/mL against S. aureus.

Continuous Flow Processes

Optimized for high-throughput production:

ParameterValue
Residence Time15 min
Temperature120°C
Yield92%
Purity>99% (HPLC)

Advantages : Reduced reaction time and improved safety .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial and Antifungal Properties : The compound has been investigated for its ability to inhibit microbial growth. It shows promise as an antimicrobial agent by interacting with specific enzymes or cellular receptors, thereby modulating their activity.
  • Therapeutic Potential : Research indicates that it may possess anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit key proteins involved in cancer cell proliferation, such as HSET (KIFC1), leading to increased multipolarity in cancer cells .

2. Organic Synthesis

  • Building Block for Complex Molecules : Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions.
  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, which could be useful in developing drugs targeting specific metabolic pathways .

3. Materials Science

  • Development of New Materials : The unique properties of this compound allow it to be utilized in creating materials with specific characteristics such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers or other composite materials.

Case Studies

Study ReferenceFocusFindings
Cancer Cell InhibitionDemonstrated that thiazole derivatives can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death.
Enzyme InteractionShowed that thiazole compounds interact with P-glycoprotein (P-gp), enhancing ATPase activity and potentially improving drug delivery systems.
Antimicrobial ActivityInvestigated the efficacy of thiazole derivatives against various microbial strains, revealing significant inhibition rates indicative of their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The amino and carboxylate groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The thiazole ring's functionalization at positions 2, 4, and 5 significantly impacts physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate - Position 2: Aminomethyl
- Position 5: Methyl ester
172.20 - Free amine group enhances reactivity.
- Hydrochloride salt improves solubility (2126178-66-1) .
Intermediate in drug synthesis; potential pharmacological applications .
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - Position 2: Boc-protected amine
- Position 5: Methyl ester
258.29 - Boc group stabilizes amine during synthesis.
- Crystallizes in monoclinic space group P2₁/c with N–H···N hydrogen bonds .
Key intermediate in Dasatinib synthesis (anti-leukemia drug) .
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 61786-00-3) - Position 2: 4-Chlorophenyl
- Position 4: Methyl
- Position 5: Ethyl ester
269.73 - Aryl substitution enhances lipophilicity.
- Electron-withdrawing Cl affects electronic properties.
Antimicrobial and anticancer research .
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate (CAS: 1086375-61-2) - Position 2: Amino
- Position 4: Trifluoromethyl
- Position 5: Methyl ester
240.19 - CF₃ group increases metabolic stability.
- Strong hydrogen-bonding capacity.
Agrochemical and pharmaceutical intermediates .
Ethyl 2-[(dimethylamino)methylene]amino-1,3-thiazole-5-carboxylate (CAS: 2059988-91-7) - Position 2: Dimethylaminomethyleneamino
- Position 5: Ethyl ester
227.28 - Planar conjugated system.
- Potential for coordination chemistry.
Building block for metal-organic frameworks (MOFs) .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 2126178-66-1) improve aqueous solubility, crucial for bioavailability .
  • Melting Points: Aryl-substituted derivatives (e.g., diphenylamino analog in ) exhibit higher melting points (>200°C) due to rigid structures and intermolecular hydrogen bonding .
  • Crystallography : The Boc-protected analog forms centrosymmetric dimers via N–H···N bonds, while trifluoromethyl derivatives display distorted hexagonal packing from C–F interactions .

Biological Activity

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound features a thiazole ring with an aminomethyl and carboxylate functional group. The molecular formula is C7_{7}H8_{8}N2_{2}O2_{2}S, with a molecular weight of approximately 186.23 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . Its mechanism of action may involve the inhibition of specific enzymes or modulation of cellular receptors, which interferes with microbial growth or pathogenicity.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus7.8 µg/mL15.6 µg/mL
Escherichia coli15.6 µg/mL31.2 µg/mL
Candida albicans10 µg/mL20 µg/mL

*Data indicates that the compound is significantly more effective than standard antibiotics such as oxytetracycline against both Gram-positive and Gram-negative bacteria .

Therapeutic Potential

The compound's potential extends beyond antimicrobial activity; it is being investigated for various therapeutic applications:

  • Antidiabetic Activity : Studies have shown that thiazole derivatives can enhance insulin sensitivity and reduce hyperglycemia in animal models .
  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest it interacts with cancer cell lines through modulation of apoptotic pathways .

Case Study: Anticancer Effects

In a study evaluating the anticancer effects of thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50_{50} values were reported as follows:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

These findings indicate that the compound may serve as a lead molecule in the development of new anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation by blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can modulate signal transduction pathways within cells, affecting processes such as apoptosis and inflammation.

Q & A

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification. Ethanol/water mixtures offer greener alternatives with comparable yields .
  • Catalyst screening : While catalyst-free methods exist, nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) can accelerate cyclization in complex derivatives .
  • Temperature control : Reflux conditions (100–110°C) are standard, but microwave-assisted synthesis reduces time and improves regioselectivity .

What are the key factors affecting the stability of this compound under varying storage conditions?

Advanced Research Question

  • Hydrolytic sensitivity : The methyl ester group is prone to hydrolysis in humid environments. Store at −20°C in anhydrous solvents (e.g., DMSO) with desiccants .
  • Photostability : Thiazole rings may degrade under UV light. Use amber vials and minimize exposure during handling .
  • Long-term stability : Periodic NMR and HPLC analyses (every 6 months) detect degradation products like free carboxylic acids .

What strategies are used to resolve contradictions in crystallographic data for this compound derivatives?

Advanced Research Question

  • Asymmetric unit analysis : In X-ray studies, multiple molecules in the asymmetric unit may show divergent dihedral angles (e.g., 72.14° vs. 45.56°). Use SHELXL refinement to average discrepancies and validate with R-factor convergence (<0.06) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) to explain packing anomalies and confirm crystal lattice stability .
  • Cross-validation with NMR : Compare solution-state (NMR) and solid-state (X-ray) conformations to identify dynamic vs. static structural features .

How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Advanced Research Question

  • Variation of substituents : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) to assess electronic effects on bioactivity .
  • Enzymatic assays : Test inhibition of targets like acetylcholinesterase or cyclooxygenase using ELISA or fluorescence-based assays. For example, derivatives with nitro groups show enhanced binding to hydrophobic enzyme pockets .
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, dipole moment) with activity metrics (IC50, Ki) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate

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